tert-Butyl 3-carbamoylmorpholine-4-carboxylate tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 518047-39-7
VCID: VC2266864
InChI: InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
SMILES: CC(C)(C)OC(=O)N1CCOCC1C(=O)N
Molecular Formula: C10H18N2O4
Molecular Weight: 230.26 g/mol

tert-Butyl 3-carbamoylmorpholine-4-carboxylate

CAS No.: 518047-39-7

Cat. No.: VC2266864

Molecular Formula: C10H18N2O4

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-carbamoylmorpholine-4-carboxylate - 518047-39-7

Specification

CAS No. 518047-39-7
Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
IUPAC Name tert-butyl 3-carbamoylmorpholine-4-carboxylate
Standard InChI InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Standard InChI Key AMDFBQXRVZTTKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC1C(=O)N
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1C(=O)N

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

tert-Butyl 3-carbamoylmorpholine-4-carboxylate has a molecular formula of C₁₀H₁₈N₂O₄, indicating it contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure features a six-membered morpholine ring containing an oxygen atom and a nitrogen atom. The nitrogen atom of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group, while the 3-position of the ring bears a carbamoyl group (CONH₂).

The compound's structure combines several important functional groups that contribute to its chemical reactivity. The morpholine ring itself is a saturated heterocycle with both oxygen and nitrogen atoms, providing sites for hydrogen bonding and other interactions. The Boc protecting group contains a carbamate functionality, while the carbamoyl group is an amide. Both of these groups can participate in various chemical reactions and intermolecular interactions.

Physical Properties

The key physical properties of tert-Butyl 3-carbamoylmorpholine-4-carboxylate are summarized in the table below:

PropertyValueSource
Molecular Weight230.26 g/mol
XLogP3-AA-0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass230.12665706 Da
Physical StateSolid
Storage TemperatureRefrigerated

The XLogP3-AA value of -0.3 indicates that the compound is slightly hydrophilic, which affects its solubility characteristics . With one hydrogen bond donor and four hydrogen bond acceptors, the molecule can form hydrogen bonds with solvents and other molecules, influencing its solubility and intermolecular interactions . The three rotatable bonds contribute to the compound's conformational flexibility, which can be important for its reactivity and potential interactions with biological targets.

Stereochemistry

(R) and (S) Isomers

tert-Butyl 3-carbamoylmorpholine-4-carboxylate exhibits stereoisomerism due to a chiral center at the 3-position of the morpholine ring. The compound exists in two enantiomeric forms: the (R)-isomer and the (S)-isomer . These stereoisomers are mirror images of each other that cannot be superimposed, similar to left and right hands.

The (R)-isomer, also known as (R)-4-Boc-3-carbamoylmorpholine or (R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate, has the CAS number 1476028-20-2 . The (S)-isomer, referred to as (S)-4-Boc-3-carbamoylmorpholine or (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate, has the CAS number 1476028-21-3 . Both isomers share identical chemical and physical properties except for their three-dimensional spatial arrangement and their interaction with other chiral entities.

Comparison of Stereoisomers

The properties of the (R) and (S) isomers are compared in the following table:

Property(R)-Isomer(S)-Isomer
PubChem CID6657707666577077
CAS Number1476028-20-21476028-21-3
Full Name(R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate(S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Alternative Nametert-butyl (3R)-3-carbamoylmorpholine-4-carboxylatetert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate
Molecular Weight230.26 g/mol230.26 g/mol
Molecular FormulaC₁₀H₁₈N₂O₄C₁₀H₁₈N₂O₄
Database IdentifierSCHEMBL16604796SCHEMBL16604806

In chemical reactions and biological systems, these stereoisomers can exhibit different behaviors. This is particularly important in pharmaceutical research, where the three-dimensional structure of a molecule can significantly impact its biological activity. Many drugs interact with chiral biological targets (such as proteins and enzymes) that can distinguish between different stereoisomers, leading to different pharmacological effects.

Identification and Nomenclature

IUPAC Name and Synonyms

  • tert-Butyl 3-carbamoylmorpholine-4-carboxylate

  • 4-Morpholinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester

  • For the (R)-isomer: (R)-4-Boc-3-carbamoylmorpholine, (R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate

  • For the (S)-isomer: (S)-4-Boc-3-carbamoylmorpholine, (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Registry Numbers and Identifiers

Various registry numbers and identifiers are used to uniquely identify chemical compounds in databases and literature. The key identifiers for tert-Butyl 3-carbamoylmorpholine-4-carboxylate are summarized in the table below:

Identifier TypeValueStereoisomer
CAS Number518047-39-7Non-stereospecific
CAS Number1476028-20-2(R)-isomer
CAS Number1476028-21-3(S)-isomer
PubChem CID66577076(R)-isomer
PubChem CID66577077(S)-isomer
MFCD14635688Non-stereospecific
InChI KeyAMDFBQXRVZTTKM-UHFFFAOYSA-NNon-stereospecific
DSSTox Substance IDDTXSID001135866(S)-isomer

The InChI (International Chemical Identifier) code for the non-stereospecific form is 1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) . This standardized identifier encodes the compound's structure in a way that can be used by chemical databases and software.

Precautionary CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash thoroughly after handling
P270Do not eat, drink, or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a POISON CENTER or doctor if you feel unwell
P330Rinse mouth
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container according to local/regional/national/international regulations

Research Applications

Synthetic Applications

tert-Butyl 3-carbamoylmorpholine-4-carboxylate has several potential applications in organic synthesis due to its functional group arrangement. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the morpholine nitrogen makes it particularly useful in synthetic sequences where selective protection and deprotection steps are required. The Boc group can be selectively removed under acidic conditions, providing a means to unveil the morpholine nitrogen for further functionalization.

The carbamoyl group (CONH₂) at the 3-position of the morpholine ring provides another reactive site that can participate in various transformations. For example, the primary amide can be dehydrated to form a nitrile, reduced to form an amine, or hydrolyzed to form a carboxylic acid. These transformations expand the utility of the compound as a building block in the synthesis of more complex molecules.

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